2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile
Overview
Description
“2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile” is a chemical compound with the CAS Number: 1216270-80-2 . Its IUPAC name is (8-methylimidazo[1,2-a]pyridin-2-yl)acetonitrile . The compound is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes “2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile”, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly .Molecular Structure Analysis
The InChI code for “2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile” is 1S/C10H9N3/c1-8-3-2-6-13-7-9(4-5-11)12-10(8)13/h2-3,6-7H,4H2,1H3 .Chemical Reactions Analysis
The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction with bromine leads to the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Physical And Chemical Properties Analysis
The molecular weight of “2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile” is 171.2 . It is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
Water-Mediated Synthesis : 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile can be synthesized using a water-mediated hydroamination process. This method does not require the deliberate addition of a catalyst and has been applied to the synthesis of various methylimidazo[1,2-a]pyridines (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013).
Iron-Catalyzed Dehydrogenative Coupling : The compound also plays a role in iron-catalyzed dehydrogenative sp3-sp2 coupling reactions. This process offers a novel approach to create heteroarylacetonitriles, which have applications in pharmaceutical synthesis (H. Su, Luyao Wang, Honghua Rao, & Hao Xu, 2017).
Pharmaceutical and Biological Research
Antiulcer Agents : Research has shown that substituted imidazo[1,2-a]pyridines, similar in structure to 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile, demonstrate antiulcer activity. These findings provide insights into drug development for treating ulcers (J. Kaminski, C. Puchalski, D. Solomon, R. Rizvi, D. J. Conn, A. J. Elliott, R. Lovey, H. Guzik, P. Chiu, & J. Long, 1989).
Cytotoxic Activity in Cancer Research : Studies have also explored the cytotoxic activity of 2-methylimidazo[1,2-a]pyridine derivatives, suggesting potential applications in cancer treatment. These derivatives have been evaluated for their effectiveness against various cancer cell lines (M. Vilchis-Reyes, A. Zentella, M. A. Martínez-Urbina, Á. Guzmán, Omar Vargas, M. T. Ramírez Apán, José Luis Ventura Gallegos, & E. Díaz, 2010).
Materials Science and Chemistry
Lanthanide Podates : In materials science, researchers have utilized similar compounds in the synthesis of lanthanide podates. These substances exhibit specific structural and photophysical properties, making them useful in various technological applications (C. Piguet, J. Bünzli, G. Bernardinelli, G. Hopfgartner, S. Petoud, & O. Schaad, 1996).
Spectrophotometric Basicity Scale : The compound's related chemical structures have been studied to create a spectrophotometric basicity scale in acetonitrile. This research is significant in understanding the basic properties of various chemical species (Kaljurand, Rodima, Leito, Koppel, & Schwesinger, 2000).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-8-3-2-6-13-7-9(4-5-11)12-10(8)13/h2-3,6-7H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESZJTBUJATZNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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